molecular formula C7H14N2O2 B14348546 N-Acetyl-N-(1-aminopropan-2-yl)acetamide CAS No. 94514-08-6

N-Acetyl-N-(1-aminopropan-2-yl)acetamide

Katalognummer: B14348546
CAS-Nummer: 94514-08-6
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: JUTIJTWMBMFQRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of acetamide and is known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes an acetyl group and an aminopropyl group attached to the acetamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-aminopropan-2-yl)acetamide typically involves the reaction of acetic anhydride with 1-aminopropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Acetic Anhydride+1-Aminopropan-2-ylamineThis compound+Acetic Acid\text{Acetic Anhydride} + \text{1-Aminopropan-2-ylamine} \rightarrow \text{this compound} + \text{Acetic Acid} Acetic Anhydride+1-Aminopropan-2-ylamine→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-N-(1-aminopropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and aminopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-N-(1-aminopropan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Acetyl-N-(1-aminopropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Acetyl-N-(1-aminopropyl)acetamide
  • N-Acetyl-N-(2-aminopropyl)acetamide
  • N-Acetyl-N-(1-aminobutan-2-yl)acetamide

Uniqueness

N-Acetyl-N-(1-aminopropan-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

94514-08-6

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

N-acetyl-N-(1-aminopropan-2-yl)acetamide

InChI

InChI=1S/C7H14N2O2/c1-5(4-8)9(6(2)10)7(3)11/h5H,4,8H2,1-3H3

InChI-Schlüssel

JUTIJTWMBMFQRK-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)N(C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.